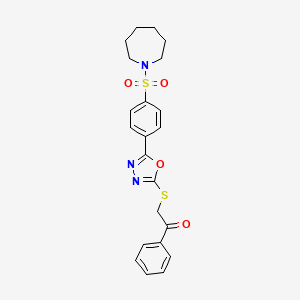

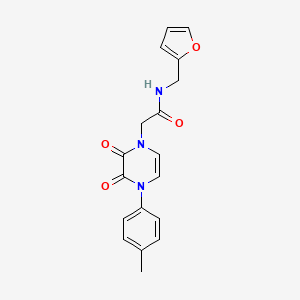

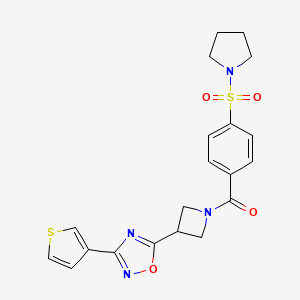

![molecular formula C26H19N3O2 B2389195 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide CAS No. 441290-64-8](/img/structure/B2389195.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzimidazole derivative can be obtained .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives show a wide range of chemical reactions due to their amphoteric nature . They can act as both acids and bases, and they can form two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives can be determined using various analytical techniques .科学的研究の応用

Synthesis and Bioactivity Evaluation

Research on derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide has led to significant findings in various fields, including medicinal chemistry, environmental science, and synthetic chemistry. Notable studies have synthesized and evaluated the bioactivity of related compounds, demonstrating their potential in antihypertensive, anticonvulsant, and antimicrobial applications.

One study focused on water-mediated, environmentally friendly syntheses of related benzamide derivatives, highlighting the use of water as a benign solvent and achieving excellent yields (Reddy, Y. D., Reddy, C., & Dubey, P., 2014). Another notable research avenue is the synthesis of nonpeptide angiotensin II receptor antagonists, which have shown potent antihypertensive effects upon oral administration, differing from earlier compounds requiring intravenous administration (Carini, D., et al., 1991).

The study of N-heterocyclic carbenes (NHCs) derived from imidazolium salts has also been pivotal, with applications ranging from synthesis methodologies to the development of new catalytic systems (Liu, M., et al., 2016). Additionally, the exploration of 2-(Phenoxymethyl)-1-phenyl-1H-benzo(d)imidazole derivatives for their bioactivity, including antioxidant, antibacterial, and antifungal properties, underscores the broad potential of these compounds in pharmaceutical development (Lavanya, P., et al., 2010).

Catalysis and Synthetic Applications

The synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts represents another significant area of application. These catalysts have shown high efficiency in macrocyclizations involving ring-closing metatheses (RCM) and cross metathesis, indicating the versatility of imidazole-based compounds in catalysis (Bantreil, X., & Nolan, S., 2011).

Furthermore, studies on the cyclization-activated phenyl carbamate prodrug forms have introduced novel strategies for protecting phenolic drugs against first-pass metabolism. This research highlights the potential of benzamide derivatives in developing prodrug forms that enhance the bioavailability of therapeutic agents (Thomsen, K., & Bundgaard, H., 1993).

作用機序

Target of Action

It is known that benzimidazole derivatives, which include this compound, have a broad range of biological activities . They have been found to interact with various targets, including bacterial and viral proteins, enzymes, and cellular structures .

Mode of Action

For instance, they can inhibit enzyme activity, interfere with protein function, or disrupt cellular structures . The specific interactions and resulting changes caused by N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets.

Biochemical Pathways

For instance, they can inhibit the synthesis of bacterial nucleic acids and proteins , disrupt the function of viral proteins , or interfere with cellular signaling pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially improving their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

For instance, they can inhibit the growth of bacteria and viruses, induce apoptosis in cancer cells, or modulate immune responses . The specific effects of this compound would depend on its specific targets, mode of action, and affected biochemical pathways.

Action Environment

It is known that various factors can influence the action of drugs, including ph, temperature, presence of other substances, and specific conditions within the body

将来の方向性

Benzimidazole derivatives have shown potential in various fields, including medicinal chemistry . They have been used as the basic core of some natural products and have become an important synthon in the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds and developing new synthesis methods .

特性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(21-13-4-7-16-24(21)31-20-11-2-1-3-12-20)27-19-10-8-9-18(17-19)25-28-22-14-5-6-15-23(22)29-25/h1-17H,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHBYHXWGULTHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

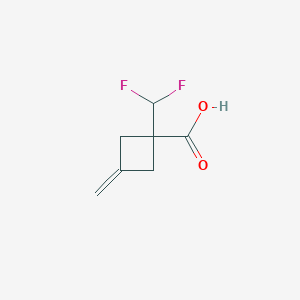

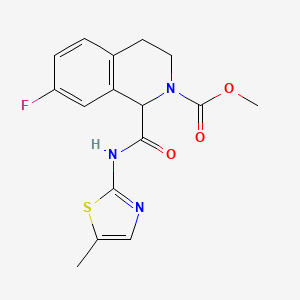

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2389114.png)

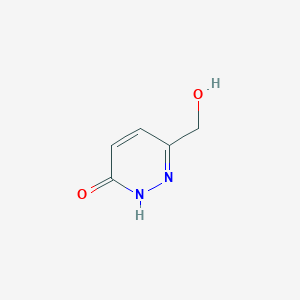

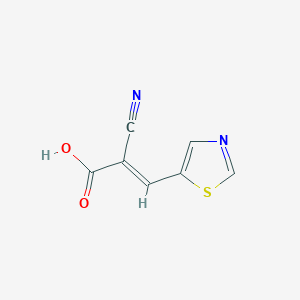

![Methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2389116.png)

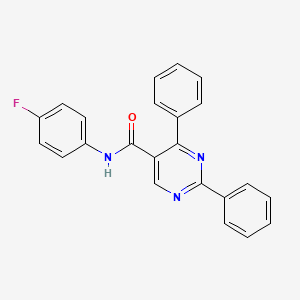

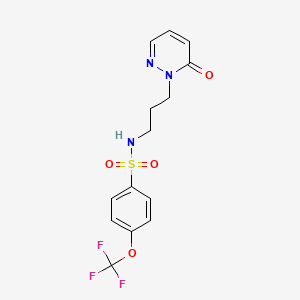

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)

![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)